Solvent-Controlled Photoreactivity: Ring-Opening vs. Rearrangement
Under UV irradiation (λ_ex 313 nm), 1-(2-naphthoyl)aziridine (NAz) demonstrates solvent-dependent divergent reactivity. In methanol, it undergoes quantitative photochemical ring-opening to yield N-(2-methoxyethyl)-2-naphthamide, while in ethanol or propan-2-ol, a competing photorearrangement pathway produces 2-(2-naphthyl)-2-oxazoline (NOz) in addition to the ring-opened product [1]. This solvent-dependent product selectivity is a distinctive feature not observed for simpler N-benzoylaziridines, which typically lack the extended π-system necessary for efficient photorearrangement.
Ethanol: rearrangement + ring-opening
| Evidence Dimension | Photochemical Reaction Outcome |
|---|---|
| Target Compound Data | In methanol: selective ring-opening to N-(2-methoxyethyl)-2-naphthamide. In ethanol/propan-2-ol: competitive formation of 2-(2-naphthyl)-2-oxazoline (rearrangement) and N-ethyl-2-naphthamide (ring-opening). |
| Comparator Or Baseline | 1-Benzoylaziridine and other N-acylaziridines without an extended aromatic system typically show predominantly ring-opening photochemistry without significant rearrangement. |
| Quantified Difference | Not available; comparison is qualitative based on product distribution. |
| Conditions | λ_ex 313 nm, room temperature, deaerated alcohols |
Why This Matters
This solvent-tunable reactivity provides a unique synthetic handle for accessing either β-functionalized amides or oxazoline heterocycles from a single precursor, a capability that simplifies synthetic route design and reduces procurement needs for multiple starting materials.
- [1] Nishimoto, S.; Izukawa, T.; Kagiya, T. The photoinduced ring-opening reaction of 1-(2-naphthoyl)aziridine in alcohols. J. Chem. Soc., Perkin Trans. 2 1984, 1059-1064. View Source
